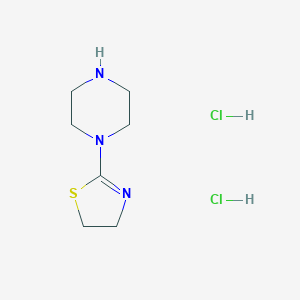

2-(哌嗪基)-2-噻唑啉二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Piperazino)-2-thiazoline dihydrochloride” is a derivative of piperazine. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It’s widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

科学研究应用

合成和抗菌剂

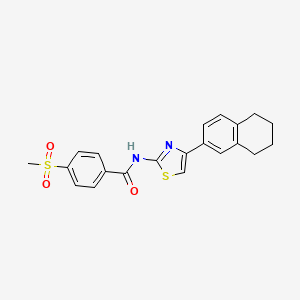

- 催化 N-甲酰化已被用于合成一类新的基于哌嗪的 2-苯并噻唑基亚氨基-4-噻唑烷酮,对细菌和真菌表现出有希望的抗菌潜力,最低抑菌浓度低至 4-8 µg/mL (Patel & Park, 2015).

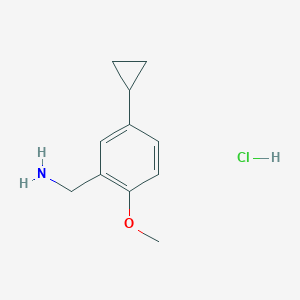

- 带有苯并噻唑的哌嗪-二硫代氨基甲酸酯衍生物被合成并显示出作为抗胆碱酯酶剂的潜力,表明在治疗阿尔茨海默病等疾病中的应用 (Mohsen 等人,2014).

抗炎和镇痛特性

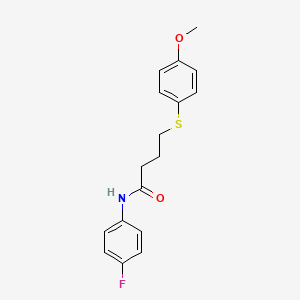

- 包含4-(4-乙酰苯基)哌嗪的一系列化合物表现出显着的镇痛和抗炎活性,不会引起胃损伤,表明它们在疼痛和炎症管理方面的潜力 (Tozkoparan 等人,2004).

抗糖尿病应用

- 哌嗪衍生物已被确定为抗糖尿病化合物,其中特定的衍生物通过增强胰岛素分泌显着改善了大鼠糖尿病模型中的葡萄糖耐量 (Le Bihan 等人,1999).

抗癌活性

- 新型噻唑-哌嗪衍生物表现出抗伤害感受作用,分子对接研究表明与 µ 和 δ 阿片受体有显着的相互作用,表明它们在疼痛管理和潜在的抗癌应用中的效用 (Yücel 等人,2021).

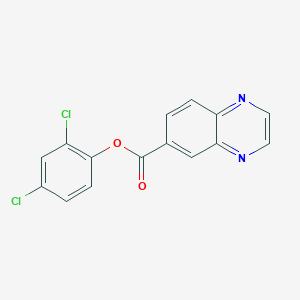

- 哌嗪基苯并噻唑/苯并恶唑衍生物与 1,3,4-恶二唑-2-硫醇偶联被合成并对各种癌细胞系表现出显着的细胞毒活性,表明它们作为抗癌剂的潜力 (Murty 等人,2013).

安全和危害

作用机制

Target of Action

It is known that piperazine, a component of this compound, acts as a gaba receptor agonist . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds, including 2-(Piperazino)-2-thiazoline dihydrochloride, mediate their action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This is achieved through the compound’s interaction with the GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can induce the production of reactive oxygen species (ros) and apoptosis in certain cells . This suggests that the compound may interact with the mitochondrial apoptotic pathway and the DNA damage pathway .

Pharmacokinetics

Piperazine, a component of this compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The nitrogen atom sites in piperazine compounds serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

It is known that piperazine compounds can induce the production of ros and apoptosis in certain cells . This suggests that the compound may cause DNA damage and trigger cell death via the mitochondrial apoptotic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Piperazino)-2-thiazoline dihydrochloride. Factors such as age, obesity, physical activity, and diet can impact the body’s response to the compound . .

属性

IUPAC Name |

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMMEYRUZSGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NCCS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazino)-2-thiazoline dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)